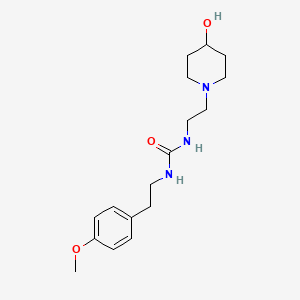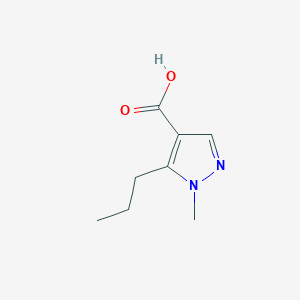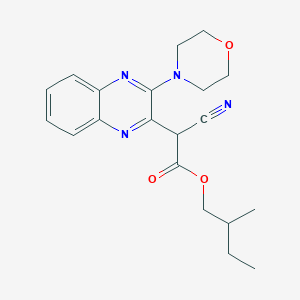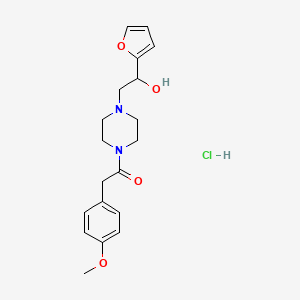
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility, indicating potential applications in designing inhibitors for enzyme targets (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Metabolism and Pharmacokinetics
Another study detailed the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, providing critical insights for determining the safety and effectiveness of such inhibitors. This research could be relevant for understanding the metabolic pathways and pharmacokinetics of similar urea-based compounds, potentially including "1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea" (De-bin Wan et al., 2019).
Chemical Synthesis and Reactions
Research by Smith, El‐Hiti, & Alshammari (2013) on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds illustrates the chemical reactivity and potential for creating diverse derivatives through specific synthetic pathways. This work highlights the utility of such compounds in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Novel Synthesis Approaches
Thalluri, Manne, Dev, & Mandal (2014) demonstrated the synthesis of ureas from carboxylic acids via an environmentally friendly and cost-effective method. This approach could be applicable for synthesizing "this compound" and exploring its potential applications in medicinal chemistry and drug development (Thalluri, Manne, Dev, & Mandal, 2014).
Potential Biological Activities
The synthesis and study of urea derivatives for biological activities, such as antitumor properties and inhibition of specific receptors, indicate a broad interest in exploring the therapeutic potentials of urea-based compounds. Research by Hu et al. (2018) on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its antitumor activities and docking study provide a basis for the potential biological and pharmacological applications of similar compounds (Hu et al., 2018).
Properties
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXEMNQNNIZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)
![3-(3,4-dimethoxyphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414850.png)
![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)





![5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2414864.png)

![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)
![(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2414868.png)

![Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2414870.png)
